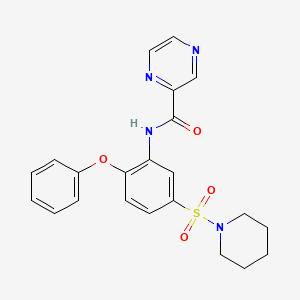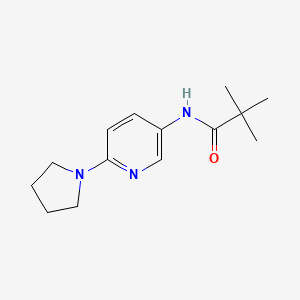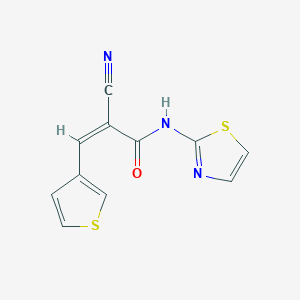![molecular formula C12H13N3O2 B7518879 N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide, also known as DMF or dimethyl fumarate, is an organic compound with a molecular formula of C11H11N2O3. It is a white crystalline powder that is soluble in water and has been extensively studied for its potential applications in both scientific research and medicine.
Wirkmechanismus
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxification enzymes. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of neuroprotection, and the modulation of immune system activity. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a positive effect on mitochondrial function and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of various antioxidant and detoxification enzymes. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are a variety of potential future directions for N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide research, including its applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use in treating autoimmune disorders. Additionally, further research is needed to optimize N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide synthesis methods and to better understand its mechanism of action at the molecular level.
Conclusion
In conclusion, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide is a promising compound with a variety of potential applications in both scientific research and medicine. Its ability to modulate the immune system and activate the Nrf2 pathway make it a valuable tool for studying various disease states and developing new treatments. With continued research, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has the potential to make a significant impact on the field of medicine and beyond.
Synthesemethoden
The synthesis of N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide can be achieved through a variety of methods, including the esterification of fumaric acid with dimethylamine, as well as the reaction of furan-2-carboxylic acid with 6-(dimethylamino)pyridine. These methods have been optimized to produce high yields of N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide with minimal byproducts.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been widely used in scientific research due to its ability to modulate the immune system and its potential applications in treating various diseases. Specifically, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been studied for its anti-inflammatory properties and its ability to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)11-6-5-9(8-13-11)14-12(16)10-4-3-7-17-10/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWDHSUMPWGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)

![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)

![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)


![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)

![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)